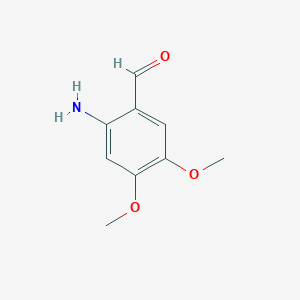

2-Amino-4,5-dimethoxybenzaldehyde

Overview

Description

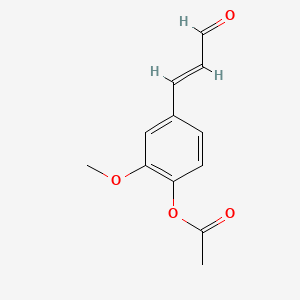

2-Amino-4,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H11NO3 . It is a derivative of benzaldehyde, containing two methoxy groups and one amino group .

Synthesis Analysis

The synthesis of this compound-related compounds often involves condensation reactions . For instance, a Schiff base, 2-[(E)-(2,5-dimethoxybenzylidene) amino]-4-methylphenol (DMPC), was synthesized by condensation reaction of 2,5-dimethoxybenzaldehyde with 2-amino-4-methylphenol .Molecular Structure Analysis

The molecular structure of this compound-related compounds has been analyzed using various spectroscopic techniques such as FT-IR, NMR, UV/visible, and ESI–MS . X-ray diffraction (XRD) method has also been used to analyze the crystal structure .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can participate in Schiff base condensation reactions with appropriate substrates under optimum conditions, resulting in Schiff base products . These Schiff bases can behave as flexible and multidentate bioactive ligands .Scientific Research Applications

Synthesis and Characterization

- 2-Amino-4,5-dimethoxybenzaldehyde has been used in the synthesis of various compounds. For instance, it was involved in the synthesis of (E)-4-Amino-N’-(2,5-dimethoxybenzylidene)benzohydrazide, a compound studied for its Non-Linear Optical (NLO) properties and electronic properties (Punitha et al., 2020).

Pharmacological Research

- In pharmacological research, derivatives of this compound have been synthesized and evaluated for their potential as selective dopamine D(3) receptor antagonists. This research is significant for understanding compounds with potential antipsychotic properties (Haadsma-Svensson et al., 2001).

Molecular Studies

- Molecular studies involving this compound derivatives have been conducted. For example, a study on the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde explored its favored conformers and interactions with DNA, providing insights into its molecular structure and stability (Al‐Zaqri et al., 2020).

Biocatalysis

- In the field of biocatalysis, methods have been developed using derivatives of 2,5-dimethoxybenzaldehyde for producing compounds like methoxamine, a candidate for treating conditions like hypotension and incontinence (Erdmann et al., 2019).

Optical and Material Science

- Research in optical and material science has leveraged derivatives of 2,5-dimethoxybenzaldehyde. Studies have explored their potential in developing new materials with Nonlinear Optical properties, which is significant for the development of photonic devices and sensors (Aguiar et al., 2022).

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethoxybenzaldehyde-related compounds is often related to their ability to form Schiff bases. These Schiff bases can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions . They can also show strong binding abilities towards various cations and anions, which can be used in ion recognition .

Safety and Hazards

Properties

IUPAC Name |

2-amino-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTCPRADVSSLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447195 | |

| Record name | 2-Amino-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22608-87-3 | |

| Record name | 2-Amino-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1599555.png)

![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)